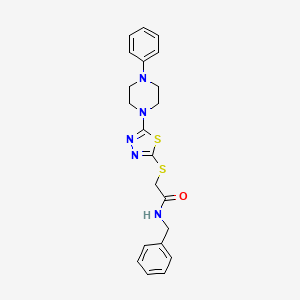
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . It is synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives are mainly alkylation reactions . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Compounds bearing heterocyclic rings, including 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for antitumor activities. Notably, certain derivatives displayed considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anticonvulsant Evaluation
Derivatives incorporating a thiadiazole moiety have also been explored for their anticonvulsant properties. Specific compounds showed significant efficacy in models of seizure, suggesting their potential use in treating epilepsy (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021).
Insecticidal Assessment
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been carried out with the evaluation of their insecticidal activity against pests like the cotton leafworm. This research indicates the potential agricultural applications of these compounds as insecticides (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Antimicrobial and Anticholinesterase Activities
Another study synthesized 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, evaluating them for antimicrobial and anticholinesterase activities. These compounds showed significant antifungal activity, particularly against Candida parapsilosis, highlighting their potential as antimicrobial agents (L. Yurttaş, Y. Özkay, Hülya Karaca Gençer, U. Acar, 2015).
Antiviral and Antibacterial Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed, synthesized, and evaluated for their antiviral and antibacterial activities. These studies have shown that some compounds exhibit good efficacy against pathogens, suggesting their utility in developing new antiviral and antibacterial therapies (Xu Tang, Zhongbo Wang, Xinmin Zhong, Xiaobin Wang, Lijuan Chen, Ming He, Wei Xue, 2019).
Direcciones Futuras
The future directions for the research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives could involve further exploration of their anticonvulsant activity in different models of epilepsy, as well as investigation of their potential therapeutic applications in other neurological disorders . Additionally, further studies could be conducted to elucidate their mechanism of action and to optimize their chemical structure for improved efficacy and safety .
Propiedades
IUPAC Name |
N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLCEMDPLXLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
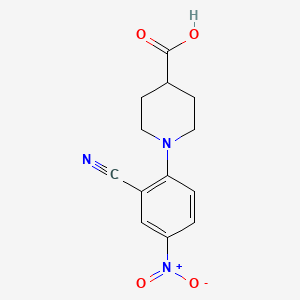
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2676810.png)
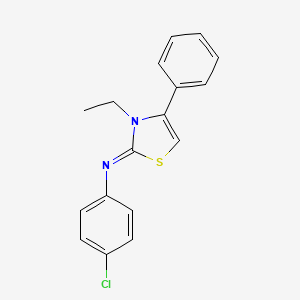

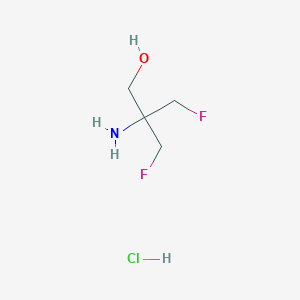
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2676816.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)

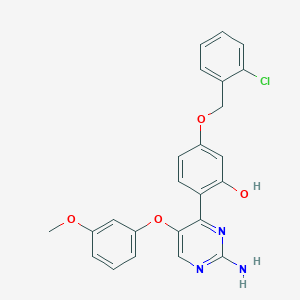
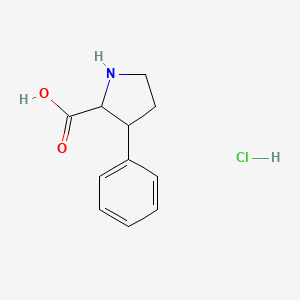
![2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B2676825.png)
![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)
